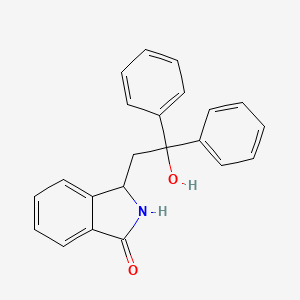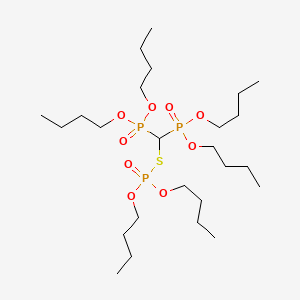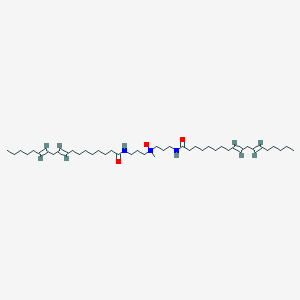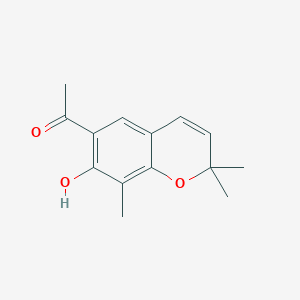
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one is a compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one typically involves the following steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethanone Group: The ethanone group is introduced through a Friedel-Crafts acylation reaction. This involves reacting the benzopyran intermediate with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ethanone group can be reduced to form an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Ethers, Esters
Aplicaciones Científicas De Investigación
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethanone group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-(7-Hydroxy-2,2,8-trimethyl-2H-1-benzopyran-6-yl)ethan-1-one can be compared with other benzopyran derivatives:
Methylumbelliferone: It has a methoxy group at the 7-position and is used as a fluorescent probe in biochemical assays.
These comparisons highlight the unique structural features and reactivity of this compound, which contribute to its distinct applications and potential benefits in various fields.
Propiedades
Número CAS |
74726-91-3 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
1-(7-hydroxy-2,2,8-trimethylchromen-6-yl)ethanone |
InChI |
InChI=1S/C14H16O3/c1-8-12(16)11(9(2)15)7-10-5-6-14(3,4)17-13(8)10/h5-7,16H,1-4H3 |
Clave InChI |
VRPNQSIFAZCPRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=C1O)C(=O)C)C=CC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)

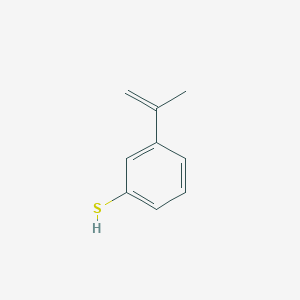
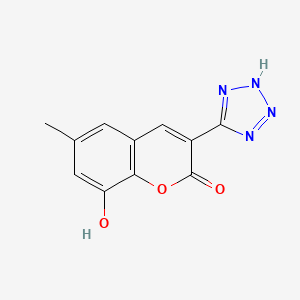
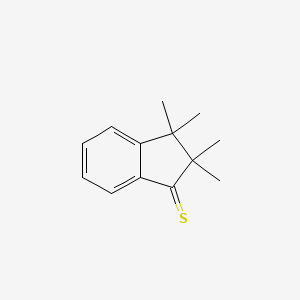
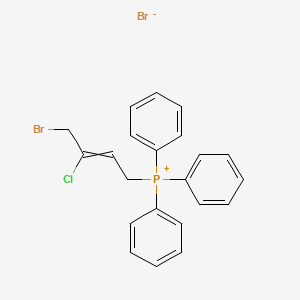

![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
